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molecular formula C12H20N2O3S B1662669 Sotalol CAS No. 3930-20-9

Sotalol

Cat. No. B1662669
M. Wt: 272.37 g/mol
InChI Key: ZBMZVLHSJCTVON-UHFFFAOYSA-N
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Patent
US06281246B1

Procedure details

In addition, using chemical method as described by Le Garrec (1987), enriched d-sotalol hydrochloride and l-sotalol hydrochloride were prepared using mandelic acid and subjected to conversion to the base form, chiral separation and reconversion to hydrochloride salt was carried out. The details of these procedures are given below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
l-sotalol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][C@@H:6]([OH:18])[C:7]1[CH:12]=[CH:11][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][CH:8]=1)[CH3:3].Cl.C(O)(=O)C(C1C=CC=CC=1)O>>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[C:7]1[CH:8]=[CH:9][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:11][CH:12]=1)[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Step Two
Name
l-sotalol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared
CUSTOM
Type
CUSTOM
Details
subjected to conversion to the base form, chiral separation and reconversion to hydrochloride salt

Outcomes

Product
Name
Type
Smiles
CC(C)NCC(C=1C=CC(=CC1)NS(=O)(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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